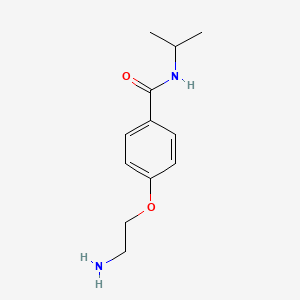

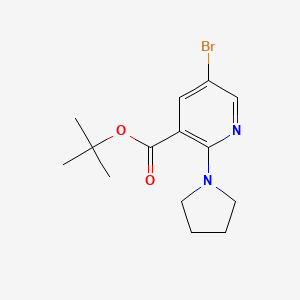

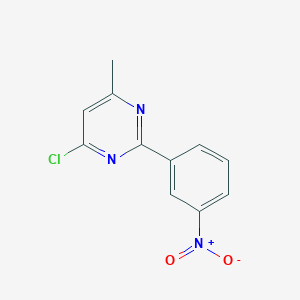

![molecular formula C7H5ClIN3 B1486485 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 833481-37-1](/img/structure/B1486485.png)

4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Descripción general

Descripción

4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, also known as 6-Chloro-7-iodo-7-deazapurine, is a white solid . It is used as a pharmaceutical intermediate and is a key intermediate when preparing active pharmaceutical ingredients .

Synthesis Analysis

The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves an α-alkylation reaction between diethyl malonate and allyl bromide, followed by a cyclization reaction with amidine to obtain a six-membered ring of bislactam . Another method involves the iodine reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with NIS .Molecular Structure Analysis

The molecular formula of 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is C7H5ClIN3 . The InChI code is 1S/C7H5ClIN3/c1-12-2-4(9)5-6(8)10-3-11-7(5)12/h2-3H,1H3 .Chemical Reactions Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is used in the manufacture of Tofacitinib citrate . It is also known to be an intermediate in the manufacture of other pharmaceuticals including ruxolitinib, tofacitinib, oclacitinib, baricitinib, itacitinib, AZD-5363, and pevonedistat .Physical And Chemical Properties Analysis

4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a solid . Its molecular weight is 293.49 . It should be stored at -20°C, sealed, and away from moisture and light .Aplicaciones Científicas De Investigación

Synthesis of Tubercidin Analogs

4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: is used in the synthesis of tubercidin analogs . Tubercidin and its analogs are nucleosides that exhibit cytotoxic activity and are of interest due to their stability and potential therapeutic applications. The compound serves as a precursor in the methylation process to produce 7-methyl derivatives, which are further modified to create various analogs.

Development of Antiradiation Compounds

This compound has been explored for its potential in creating antiradiation compounds . These compounds are designed to protect biological tissues from radiation damage, which is crucial in medical treatments like radiotherapy and for protection against environmental radiation exposure.

Pharmaceutical Intermediate

The compound acts as an intermediate in pharmaceutical synthesis . It’s particularly used in the production of drugs that target specific diseases or conditions, enhancing the efficacy and specificity of therapeutic agents.

JAK Inhibitors Synthesis

It is a key building block in the synthesis of Janus kinase (JAK) inhibitors . JAK inhibitors are a class of medication that interfere with the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation. They have therapeutic applications in treating cancer and inflammatory diseases.

Chemical Research and Development

In chemical R&D, 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is utilized for developing new synthetic methodologies . Researchers use it to explore novel reactions and synthesize new compounds with potential applications in various industries.

Material Science

The compound finds applications in material science, where it is used to create new materials with unique properties . These materials could be used in high-tech applications, such as electronics, photonics, and nanotechnology.

Analytical Chemistry

In analytical chemistry, it serves as a standard or reference compound for testing and calibration purposes . Its well-defined structure and properties make it suitable for use in various analytical techniques, such as chromatography and spectrometry.

Biochemical Research

Lastly, it is used in biochemical research to study enzyme interactions and biochemical pathways . Understanding these interactions can lead to the development of new drugs and therapeutic strategies.

Safety and Hazards

Propiedades

IUPAC Name |

4-chloro-5-iodo-7-methylpyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClIN3/c1-12-2-4(9)5-6(8)10-3-11-7(5)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCVSDXKTRGSGEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1N=CN=C2Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655010 | |

| Record name | 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

833481-37-1 | |

| Record name | 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

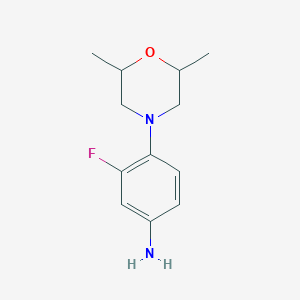

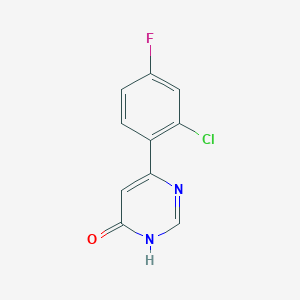

![(5-Chlorobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B1486403.png)

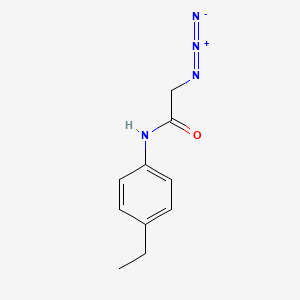

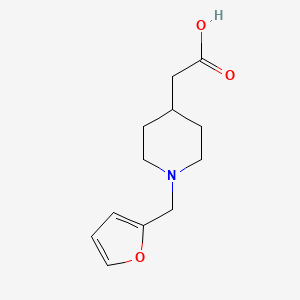

![[(2,2-Difluorocyclopentyl)methyl]hydrazine hydrochloride](/img/structure/B1486410.png)

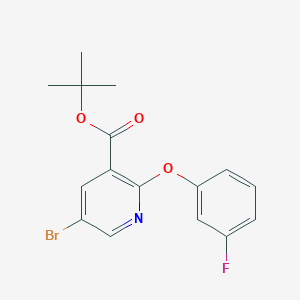

![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B1486421.png)

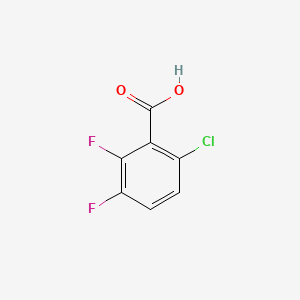

![1-[(Diethylcarbamoyl)methyl]piperidine-4-carboxylic acid](/img/structure/B1486424.png)